1-Hydroxy-2-tridecen-4-one

Physicochemical_profiling Drug-likeness Permeability_prediction

1-Hydroxy-2-tridecen-4-one (CAS 142450-04-2; IUPAC: (E)-1-hydroxytridec-2-en-4-one) is a C13 long-chain γ-hydroxy-α,β-unsaturated ketone with molecular formula C13H24O2 and a molecular weight of 212.33 g/mol. It belongs to a structurally distinct subclass of lipid-derived signaling-relevant molecules characterized by the conjoint presence of a conjugated enone system (α,β-unsaturated ketone), a primary allylic alcohol at the C-1 terminus, and a saturated C9 alkyl tail.

Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
CAS No. 142450-04-2
Cat. No. B120073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-2-tridecen-4-one
CAS142450-04-2
Synonyms1-Hydroxy-2-tridecen-4-one
Molecular FormulaC13H24O2
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)C=CCO
InChIInChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-10-13(15)11-9-12-14/h9,11,14H,2-8,10,12H2,1H3/b11-9+
InChIKeySBHNMBMWZBAJON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy-2-tridecen-4-one (CAS 142450-04-2): Structural Identity, Physicochemical Baseline, and Procurement Context


1-Hydroxy-2-tridecen-4-one (CAS 142450-04-2; IUPAC: (E)-1-hydroxytridec-2-en-4-one) is a C13 long-chain γ-hydroxy-α,β-unsaturated ketone with molecular formula C13H24O2 and a molecular weight of 212.33 g/mol . It belongs to a structurally distinct subclass of lipid-derived signaling-relevant molecules characterized by the conjoint presence of a conjugated enone system (α,β-unsaturated ketone), a primary allylic alcohol at the C-1 terminus, and a saturated C9 alkyl tail . The (E)-configuration at the C2–C3 double bond is stereochemically defined. This compound is supplied exclusively as a research chemical (typical purity 95%) and is not intended for therapeutic or veterinary use .

Why 1-Hydroxy-2-tridecen-4-one Cannot Be Replaced by In-Class Analogs Without Experimental Validation


Superficially similar C13 enones and hydroxyketones—such as 2-tridecen-4-one (CAS 142449-96-5), (S)-3-hydroxytridecan-4-one (CAI-1, CAS 77328-82-6), and 1-hydroxy-4-tridecanone (CAS 77328-82-6)—differ fundamentally from 1-hydroxy-2-tridecen-4-one in three pharmacochemically decisive features: (i) the presence or absence of the conjugated α,β-unsaturated ketone, which governs Michael acceptor electrophilicity [1]; (ii) the position and oxidation state of the hydroxyl group (primary allylic alcohol at C-1 versus secondary alcohol at C-3 or saturated alcohol at C-1), which dictates hydrogen-bond donor/acceptor geometry, metabolic stability, and derivatization chemistry [2]; and (iii) the degree of unsaturation in the C13 backbone, which alters logP, membrane permeability, and protein-binding kinetics. These structural differences translate into discrete physicochemical property clusters—polar surface area (PSA), logP, hydrogen-bond donor count, and exact mass—that preclude reliable inference of biological activity, synthetic reactivity, or formulation behavior from any single analog. The quantitative evidence below details each axis of differentiation.

1-Hydroxy-2-tridecen-4-one: Head-to-Head and Class-Level Quantitative Differentiation Evidence


Polar Surface Area (PSA) and Hydrogen-Bond Donor Count: 1-Hydroxy-2-tridecen-4-one vs. 2-Tridecen-4-one

1-Hydroxy-2-tridecen-4-one possesses a computed topological polar surface area (TPSA) of 37.30 Ų and provides one hydrogen-bond donor (the C-1 hydroxyl) plus two hydrogen-bond acceptors (the ketone oxygen and the hydroxyl oxygen) . In contrast, its closest non-hydroxylated analog, 2-tridecen-4-one (CAS 142449-96-5), has a TPSA of only 17.07 Ų, zero H-bond donors, and a single H-bond acceptor . This difference (ΔTPSA = 20.23 Ų; ΔHBD = +1) places the two compounds in distinct regions of common drug-likeness and permeability prediction models (e.g., the Boiled-Egg model), where a TPSA below ~20 Ų suggests high passive blood–brain barrier permeability, while a TPSA above ~35 Ų predicts significantly reduced CNS penetration.

Physicochemical_profiling Drug-likeness Permeability_prediction

Exact Mass Differentiation and Molecular Formula: Distinguishing 1-Hydroxy-2-tridecen-4-one from Saturated Hydroxyketone Isomers

The exact monoisotopic mass of 1-hydroxy-2-tridecen-4-one is 212.17800 Da (molecular formula C13H24O2), reflecting one degree of unsaturation from the C2–C3 double bond . Its saturated positional isomer 1-hydroxy-4-tridecanone (CAS 77328-82-6; C13H26O2) has an exact mass of 214.19328 Da [1], a difference of +2.01528 Da (Δ = 2H). This mass difference is analytically resolvable by high-resolution mass spectrometry (HRMS; resolution >10,000 sufficient). Additionally, the (S)-3-hydroxytridecan-4-one isomer (CAI-1) shares the same molecular formula (C13H26O2) and exact mass (214.193 Da) as 1-hydroxy-4-tridecanone but differs in hydroxyl position (C-3 vs. C-1) and stereochemistry, requiring MS/MS fragmentation or NMR for unambiguous assignment.

Mass_spectrometry Structural_elucidation Isomer_differentiation

α,β-Unsaturated Ketone Motif: Michael Acceptor Electrophilicity as a Class-Level Differentiator from Saturated α-Hydroxyketone Autoinducers

1-Hydroxy-2-tridecen-4-one contains an α,β-unsaturated ketone (enone) motif that is structurally competent to act as a Michael acceptor toward biological thiols (e.g., cysteine residues). This motif has been established as the core pharmacophore for covalent binding of endogenous lipid metabolites to peroxisome proliferator-activated receptor γ (PPARγ), where the α,β-unsaturated ketone undergoes Michael addition with Cys285 in the ligand-binding pocket [1]. In contrast, the well-characterized bacterial quorum-sensing autoinducers CAI-1 [(S)-3-hydroxytridecan-4-one] and LAI-1 (3-hydroxypentadecan-4-one) are saturated α-hydroxyketones that lack this electrophilic enone system and signal through non-covalent receptor interactions (CqsS/LqsS sensor kinases) [2]. The presence of the conjugated enone in 1-hydroxy-2-tridecen-4-one thus predicts a fundamentally distinct biochemical reactivity profile—covalent, thiol-reactive—that is absent in the saturated α-hydroxyketone class.

Covalent_ligand_design Michael_addition PPARγ Quorum_sensing

Primary Allylic Alcohol at C-1: Synthetic Derivatization Handle Absent in 2-Tridecen-4-one and CAI-1

The C-1 primary allylic alcohol of 1-hydroxy-2-tridecen-4-one constitutes a chemically tractable functional group for selective derivatization—including esterification, etherification, oxidation to the corresponding aldehyde/carboxylic acid, or attachment of affinity/fluorescent tags—without disrupting the biologically relevant α,β-unsaturated ketone . By comparison, 2-tridecen-4-one (CAS 142449-96-5) completely lacks a hydroxyl group (HBD = 0), precluding any hydroxyl-directed conjugation . CAI-1 [(S)-3-hydroxytridecan-4-one] possesses a secondary alcohol at C-3 that is sterically adjacent to the ketone at C-4, making selective derivatization at the hydroxyl without affecting the ketone synthetically more challenging than at the remote C-1 position.

Chemical_biology_probes Bioconjugation Derivatization

LogP Differential: Implications for Membrane Partitioning and Sample Handling Relative to 2-Tridecen-4-one

The computed LogP of 1-hydroxy-2-tridecen-4-one is 3.24, reflecting moderate lipophilicity balanced by the polar hydroxyl and ketone groups . The non-hydroxylated analog 2-tridecen-4-one has a considerably higher XLogP of 4.9 [1], a difference of −1.66 log units corresponding to an approximately 45-fold lower octanol–water partition coefficient for the hydroxy compound. This LogP differential has practical consequences for chromatographic retention (e.g., reversed-phase HPLC retention time shifts), liquid–liquid extraction efficiency, and DMSO solubility profiles in assay-ready plate preparation.

Lipophilicity Sample_preparation Chromatography

1-Hydroxy-2-tridecen-4-one: Evidence-Anchored Research and Industrial Application Scenarios


Covalent Ligand Discovery Screening Against Reactive Cysteine-Containing Targets (e.g., PPARγ LBD)

The α,β-unsaturated ketone motif of 1-hydroxy-2-tridecen-4-one is structurally pre-validated as a covalent warhead for cysteine residues in nuclear receptor ligand-binding domains, as demonstrated for endogenous PPARγ ligands such as 15-deoxy-Δ12,14-prostaglandin J2 [1]. Unlike saturated α-hydroxyketone autoinducers (CAI-1, LAI-1) that signal through non-covalent sensor kinase interactions [2], 1-hydroxy-2-tridecen-4-one can serve as a minimalist C13 lipid scaffold for exploring structure–covalent-activity relationships at thiol-containing targets. Its computable physicochemical profile (TPSA 37.30 Ų, LogP 3.24) places it within the tractable property space for cell-based screening .

Chemical Biology Probe Development via C-1 Hydroxyl-Directed Conjugation

The primary allylic alcohol at C-1 provides a unique, ketone-remote derivatization site that is absent in 2-tridecen-4-one and sterically encumbered in CAI-1 [1]. This enables the synthesis of functionalized probes—biotinylated, fluorescent, or photoaffinity-labeled derivatives—while preserving the intact α,β-unsaturated ketone pharmacophore. Such probes are essential for target identification (chemical proteomics) and cellular imaging studies where the Michael acceptor electrophilicity must be retained [2].

HRMS Reference Standard for Untargeted Lipidomics and Metabolomics of Unsaturated C13 Hydroxyketones

With an exact monoisotopic mass of 212.17800 Da, 1-hydroxy-2-tridecen-4-one is analytically distinguishable from saturated C13 hydroxyketone isomers (214.193 Da) by HRMS (Δ = 2.01528 Da) [1]. Its authentic reference standard enables accurate annotation of unsaturated C13 hydroxyketones in biological extracts—particularly those derived from plant sources where structurally related compounds (e.g., 2-tridecen-1-ol, Moricandia sinaica constituents) have been identified [2]. Procurement of the correct standard prevents misannotation in lipidomics databases.

Synthetic Intermediate for γ-Hydroxy-α,β-unsaturated Ketone-Derived Heterocycles (Furans, Morpholinones)

γ-Hydroxy-α,β-unsaturated ketones are established substrates for acid-catalyzed cyclodehydration to substituted furans and for organocatalytic [3+3]-cycloaddition with azaoxyallyl cations to yield morpholin-3-ones [1]. 1-Hydroxy-2-tridecen-4-one, as a linear C13 representative of this substrate class, can serve as a building block for diversity-oriented synthesis of medium-chain lipid-like heterocycles with potential bioactivity [2]. The (E)-configured double bond may influence cyclization stereochemistry relative to (Z)-isomers.

Quote Request

Request a Quote for 1-Hydroxy-2-tridecen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.